molecular formula C18H21N3O4S B7033261 N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide

N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide

Cat. No.: B7033261
M. Wt: 375.4 g/mol
InChI Key: TWGVYBQYWCLRKH-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide is a complex organic compound featuring a unique combination of functional groups, including a pyridine ring, an isoindole core, and a sulfonamide moiety

Properties

IUPAC Name

N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-20(2)26(23,24)17-6-5-15-10-21(11-16(15)8-17)18(22)13-25-12-14-4-3-7-19-9-14/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGVYBQYWCLRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CN(C2)C(=O)COCC3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide typically involves multiple steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as phthalic anhydride and an amine derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine derivative reacts with an appropriate electrophile.

    Attachment of the Sulfonamide Group: The sulfonamide group is incorporated through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the isoindole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique combination of functional groups allows it to interact with multiple biological pathways, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[2-(pyridin-2-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide
  • N,N-dimethyl-2-[2-(pyridin-4-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide

Uniqueness

Compared to similar compounds, N,N-dimethyl-2-[2-(pyridin-3-ylmethoxy)acetyl]-1,3-dihydroisoindole-5-sulfonamide exhibits unique properties due to the position of the pyridine ring. The 3-position of the pyridine ring allows for distinct interactions with biological targets, potentially leading to different biological activities and therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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